molecular formula C12H21ClN2O B13629115 2-(Adamantan-1-yl)acetohydrazide hydrochloride

2-(Adamantan-1-yl)acetohydrazide hydrochloride

Cat. No.: B13629115
M. Wt: 244.76 g/mol
InChI Key: WXJBSIWCBIDZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C12H20N2O·HCl It is derived from adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)acetohydrazide hydrochloride typically involves the reaction of adamantane derivatives with hydrazine or its derivatives. One common method includes the reaction of 1-adamantyl acetic acid with hydrazine hydrate under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-derived ketones or carboxylic acids, while substitution reactions can produce a variety of N-substituted hydrazides.

Scientific Research Applications

2-(Adamantan-1-yl)acetohydrazide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s stability and rigidity make it useful in the design of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antiviral and anticancer properties.

    Industry: It is used in the production of polymers and other materials that require high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)acetohydrazide hydrochloride in biological systems involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxylic acid: Another adamantane derivative with similar structural features.

    Amantadine: A well-known antiviral drug that also contains the adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core.

Uniqueness

2-(Adamantan-1-yl)acetohydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H21ClN2O

Molecular Weight

244.76 g/mol

IUPAC Name

2-(1-adamantyl)acetohydrazide;hydrochloride

InChI

InChI=1S/C12H20N2O.ClH/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H

InChI Key

WXJBSIWCBIDZKS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.